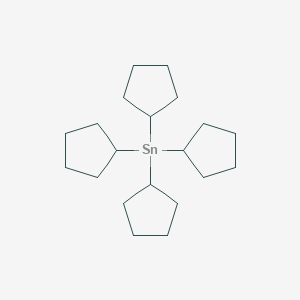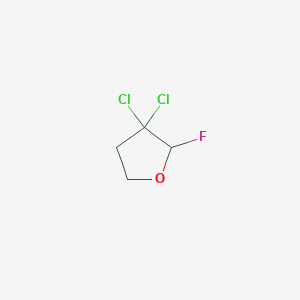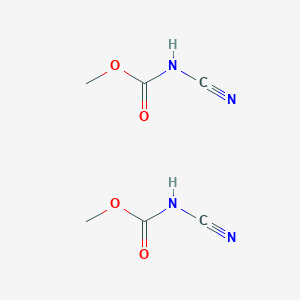
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambroxol hydrochloride is a mucolytic agent used primarily to treat respiratory diseases associated with excessive or thick mucus. It is a semi-synthetic derivative of vasicine, obtained from the Indian shrub Adhatoda vasica. Ambroxol hydrochloride is known for its ability to break down phlegm, making it easier to expel and thus alleviating congestion in conditions such as bronchitis, pneumonia, and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ambroxol hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of trans-4-hydroxycyclohexylamine with 3,5-dibromo-2-amino benzaldehyde in the presence of lithium perchlorate and sodium tris(acetoxy)borohydride in 1,2-dichloroethane at room temperature. This is followed by treatment with hydrochloric acid in water and acetone to yield ambroxol hydrochloride .
Industrial Production Methods: In industrial settings, ambroxol hydrochloride is often produced by dissolving the compound, along with stabilizing agents and osmotic pressure regulators, into water for injection. The solution is then filtered to obtain a stable liquid preparation . Another method involves preparing an oral solution by dissolving ambroxol hydrochloride, preservatives, and corrigents in purified water, followed by mixing with simple syrup .
Chemical Reactions Analysis
Types of Reactions: Ambroxol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Ambroxol hydrochloride can be oxidized under certain conditions, leading to the formation of various degradation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Ambroxol hydrochloride can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various brominated derivatives .
Scientific Research Applications
Ambroxol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies related to mucolytic agents and their mechanisms of action.
Biology: Research on ambroxol hydrochloride includes its effects on mucus production and clearance in respiratory diseases.
Medicine: The compound is extensively studied for its therapeutic effects in treating respiratory conditions.
Industry: Ambroxol hydrochloride is used in the formulation of various pharmaceutical products, including syrups, tablets, and inhalation solutions
Mechanism of Action
Ambroxol hydrochloride acts as a mucolytic agent by breaking down the structure of mucus, making it less viscous and easier to expel. It stimulates the production and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial walls and enhances its transport. Additionally, ambroxol hydrochloride has local anesthetic properties, providing pain relief in conditions like sore throat .
Comparison with Similar Compounds
Bromhexine hydrochloride: Both ambroxol hydrochloride and bromhexine hydrochloride are mucolytic agents used to treat respiratory conditions.
Uniqueness: Ambroxol hydrochloride is unique in its dual action as a mucolytic and local anesthetic. Its ability to stimulate surfactant production and provide pain relief sets it apart from other mucolytic agents .
Properties
CAS No. |
104728-29-2 |
|---|---|
Molecular Formula |
C14H29N2OP |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3,2λ5-diazaphosphole 2-oxide |
InChI |
InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15,17)8-3/h6-12H2,1-5H3 |
InChI Key |
XFRDMMKKZHCHBF-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C |
Canonical SMILES |
CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C |
Key on ui other cas no. |
104728-29-2 |
Synonyms |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3-diaza-2$l^{5}-phosphacyclopent-4- ene 2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
